molecular formula C28H29N3O4S B304231 N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Número de catálogo B304231
Peso molecular: 503.6 g/mol
Clave InChI: XQASWRBPCXGCEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, pulmonary hypertension, and cancer.

Mecanismo De Acción

N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a selective antagonist of the endothelin receptor. It binds to the receptor and prevents the binding of the endogenous ligand endothelin-1. This results in the inhibition of the vasoconstrictor and mitogenic effects of endothelin-1.
Biochemical and Physiological Effects
N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure and pulmonary arterial pressure in animal models of hypertension and pulmonary hypertension. It has also been shown to inhibit the growth and proliferation of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has a number of advantages for lab experiments. It is a highly specific antagonist of the endothelin receptor, which makes it a valuable tool for studying the role of endothelin in various diseases. However, its high cost and limited availability can be a limitation for some experiments.

Direcciones Futuras

There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more potent and selective endothelin receptor antagonists. Another area of interest is the development of N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide analogs with improved pharmacokinetic properties. Additionally, N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may have potential therapeutic applications in other diseases, such as diabetes and Alzheimer's disease.

Métodos De Síntesis

N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a growing peptide chain, while the SPPS method involves the coupling of preformed peptide fragments.

Aplicaciones Científicas De Investigación

N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing blood pressure in animal models of hypertension and pulmonary hypertension. It has also been studied for its potential anti-cancer properties.

Propiedades

Nombre del producto

N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Fórmula molecular

C28H29N3O4S

Peso molecular

503.6 g/mol

Nombre IUPAC

N-(1,3-benzothiazol-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C28H29N3O4S/c1-15-23(26(33)31-27-30-18-8-6-7-9-22(18)36-27)24(17-12-16(34-4)10-11-21(17)35-5)25-19(29-15)13-28(2,3)14-20(25)32/h6-12,24,29H,13-14H2,1-5H3,(H,30,31,33)

Clave InChI

XQASWRBPCXGCEO-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4

SMILES canónico

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.